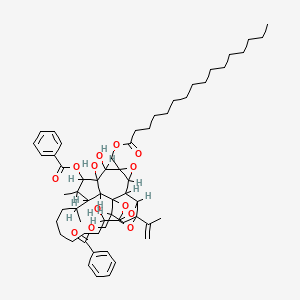

![molecular formula C17H24O2 B12793336 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol CAS No. 70955-71-4](/img/structure/B12793336.png)

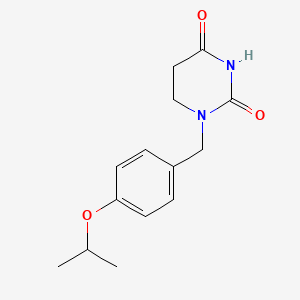

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

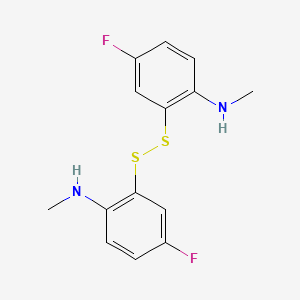

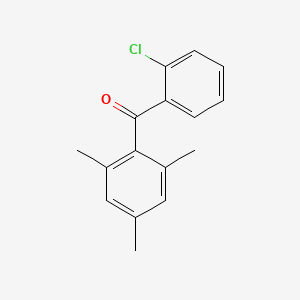

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: and 2-methoxyphenol are two distinct chemical compounds. The former is a bicyclic hydrocarbon, while the latter is a phenolic compound. This article will explore both compounds, their preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Diels-Alder Reaction: This compound can be synthesized via a Diels-Alder reaction involving isoprene and a suitable dienophile under controlled temperature and pressure conditions.

Catalytic Hydrogenation: Post Diels-Alder reaction, catalytic hydrogenation can be employed to reduce any unsaturated bonds.

Industrial Production Methods:

Batch Processing: Involves the stepwise addition of reactants in a controlled environment.

Continuous Flow Processing: Utilizes a continuous flow reactor to maintain consistent reaction conditions and improve yield.

Synthetic Routes and Reaction Conditions:

Methylation of Phenol: This can be achieved by reacting phenol with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Extraction from Natural Sources: 2-Methoxyphenol can also be extracted from natural sources such as guaiacum resin.

Industrial Production Methods:

Chemical Synthesis: Large-scale production typically involves the methylation of phenol using industrial methylating agents.

Biotechnological Methods: Utilizing genetically modified microorganisms to produce 2-methoxyphenol from renewable resources.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Can undergo oxidation to form ketones or alcohols.

Reduction: Reduction reactions can yield saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Halogenating Agents: Chlorine or bromine in the presence of light or a catalyst.

Major Products:

Oxidation Products: Ketones, alcohols.

Reduction Products: Saturated hydrocarbons.

Substitution Products: Halogenated derivatives.

Types of Reactions:

Oxidation: Can be oxidized to form quinones.

Reduction: Reduction can yield methoxycyclohexanol.

Substitution: Electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium dichromate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Nitrating agents, sulfonating agents.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Methoxycyclohexanol.

Substitution Products: Nitro, sulfonic acid derivatives.

Applications De Recherche Scientifique

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane

Chemistry: Used as a building block in organic synthesis.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Pharmaceuticals: Potential intermediate in drug synthesis.

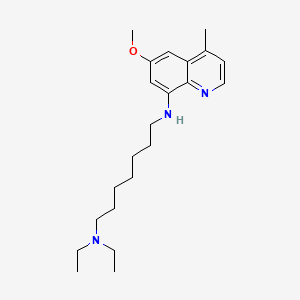

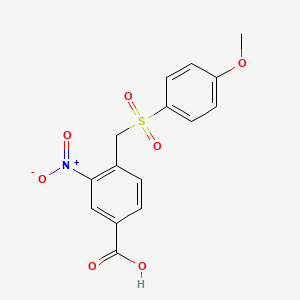

2-Methoxyphenol

Biology: Acts as an antioxidant and antimicrobial agent.

Medicine: Used in the formulation of antiseptics and disinfectants.

Industry: Employed in the production of fragrances, flavorings, and as a chemical intermediate.

Mécanisme D'action

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane

Mechanism: The compound interacts with various molecular targets through its reactive double bond, facilitating addition reactions. It can also undergo radical reactions due to its strained bicyclic structure.

2-Methoxyphenol

Mechanism: Functions primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. It also interacts with microbial cell membranes, disrupting their integrity.

Comparaison Avec Des Composés Similaires

Norbornene: Similar bicyclic structure but lacks the methylidene group.

Camphene: Another bicyclic hydrocarbon with different substituents.

Uniqueness: The presence of the methylidene group in 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane imparts unique reactivity compared to other bicyclic hydrocarbons.

Propriétés

Numéro CAS |

70955-71-4 |

|---|---|

Formule moléculaire |

C17H24O2 |

Poids moléculaire |

260.4 g/mol |

Nom IUPAC |

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol |

InChI |

InChI=1S/C10H16.C7H8O2/c1-7-8-4-5-9(6-8)10(7,2)3;1-9-7-5-3-2-4-6(7)8/h8-9H,1,4-6H2,2-3H3;2-5,8H,1H3 |

Clé InChI |

APKSVDDENNTSHL-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2CCC(C2)C1=C)C.COC1=CC=CC=C1O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.